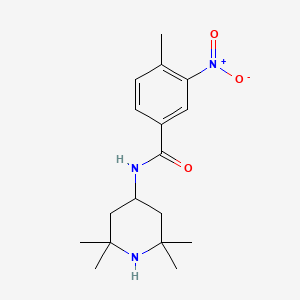![molecular formula C20H26N4O4 B5651727 9-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5651727.png)
9-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Diazaspiro[5.5]undecane derivatives can be synthesized through various methods. For instance, Yang et al. (2008) described a divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, highlighting an efficient Michael addition as a key step (Yang, Lin, Padilla, & Rotstein, 2008). Additionally, Parameswarappa and Pigge (2011) presented a method for constructing 3,9-diazaspiro[5.5]undecane derivatives via intramolecular spirocyclization of pyridine substrates (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The structural characterization of diazaspiro[5.5]undecanes has been an area of interest. For example, Zhu (2011) synthesized 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane and performed a crystallographic analysis to determine its molecular structure (Zhu, 2011).
Chemical Reactions and Properties
The chemical behavior of diazaspiro[5.5]undecanes is influenced by their unique structural features. For instance, Nazarian and Forsyth (2016) discussed the synthesis of a new class of oxy-oxazolidinones, which includes diazaspiro[5.5]undecanes, through a specific reaction pathway (Nazarian & Forsyth, 2016).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and crystalline structure, are key to understanding their applications. Fan et al. (2015) conducted a study on the solubilities of a specific diazaspiro[5.5]undecane derivative in various solvents, providing insights into its physical characteristics (Fan, Guo, Wang, Chen, & Bian, 2015).
Chemical Properties Analysis
The chemical properties of diazaspiro[5.5]undecanes are diverse. Research by Islam et al. (2017) on the synthesis of diazaspiro[5.5]undecane derivatives highlights their potential in forming various chemical structures with different properties (Islam, Barakat, Al-Majid, Ghabbour, Fun, & Siddiqui, 2017).
Propriétés
IUPAC Name |
3-[2-oxo-2-[3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-9-yl]ethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c25-17-3-4-20(15-24(17)13-16-2-1-7-21-12-16)5-8-22(9-6-20)18(26)14-23-10-11-28-19(23)27/h1-2,7,12H,3-6,8-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFGMPXEDUFBGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)CN3CCOC3=O)CN(C1=O)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[(2-Oxo-1,3-oxazolidin-3-yl)acetyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR*,9bR*)-7-methoxy-2-[3-(1H-pyrazol-1-yl)propanoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5651651.png)
![(3aS*,6aS*)-2-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-(tetrahydro-2H-pyran-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5651665.png)
![6-[(3-ethylisoxazol-5-yl)methyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5651677.png)
![4-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)benzenesulfonamide](/img/structure/B5651686.png)
![2-[(3R)-3-hydroxy-3,4,4-trimethyl-1-pyrrolidinyl]-6-methylnicotinic acid](/img/structure/B5651693.png)
![4-phenyl-1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5651703.png)

![(4-cyclohexyl-3-oxopiperazin-1-yl)[1-(3-methylbutyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B5651708.png)
![(2-{2-[1-(7,8-dimethyl-4-quinolinyl)-3-piperidinyl]-1H-imidazol-1-yl}ethyl)dimethylamine](/img/structure/B5651715.png)
![N-ethyl-2-methyl-N-[(5-nitro-2-furyl)methyl]-2-propen-1-amine](/img/structure/B5651719.png)
![N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5651742.png)
![2-methyl-5-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-benzimidazole](/img/structure/B5651750.png)
